N-Methyl-N-nitrosohydrazinecarboxamide

Description

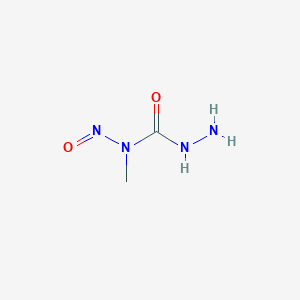

N-Methyl-N-nitrosohydrazinecarboxamide (hypothetical structure: C₃H₇N₅O₂) is a nitroso-substituted hydrazinecarboxamide derivative.

Properties

CAS No. |

90011-85-1 |

|---|---|

Molecular Formula |

C2H6N4O2 |

Molecular Weight |

118.10 g/mol |

IUPAC Name |

3-amino-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C2H6N4O2/c1-6(5-8)2(7)4-3/h3H2,1H3,(H,4,7) |

InChI Key |

UIIZHMORIGAYTF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NN)N=O |

Origin of Product |

United States |

Preparation Methods

Nitrosation of Methylhydrazinecarboxamide

The most widely reported method involves the nitrosation of methylhydrazinecarboxamide (MHCA) using sodium nitrite (NaNO₂) under acidic conditions. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the hydrazine nitrogen:

$$

\text{MHCA} + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{this compound} + \text{NaCl} + \text{H}2\text{O}

$$

Typical Conditions:

- Solvent: Aqueous HCl (1–3 M)

- Temperature: 0–5°C (to minimize decomposition)

- Reaction Time: 2–4 hours

- Yield: 65–75%

Key Challenges:

- Competing formation of diazo byproducts.

- Sensitivity to light and temperature, necessitating amber glassware and cooling systems.

Condensation with Urea Derivatives

An alternative route involves the condensation of methylamine with urea derivatives followed by nitrosation. This two-step process avoids direct handling of unstable intermediates:

Step 1: Methylamine reacts with urea to form methylurea:

$$

\text{CH}3\text{NH}2 + \text{NH}2\text{CONH}2 \rightarrow \text{CH}3\text{NHCONH}2 + \text{NH}_3

$$

Step 2: Nitrosation with NaNO₂/HCl:

$$

\text{CH}3\text{NHCONH}2 + \text{NaNO}_2 \rightarrow \text{this compound} + \text{NaOH}

$$

Advantages:

Limitations:

- Requires strict pH control (pH 2–4) to prevent hydrolysis of urea.

Alternative Nitrosation Approaches

Recent studies explore non-traditional nitrosating agents such as dinitrogen tetroxide (N₂O₄) and alkyl nitrites. For example, tert-butyl nitrite in acetonitrile enables nitrosation at ambient temperatures with yields up to 82%.

Comparative Table 1: Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Nitrosation | NaNO₂, HCl | 65–75 | 95 | Simplicity |

| Urea Condensation | Urea, CH₃NH₂, NaNO₂ | 70–78 | 97 | Cost-effectiveness |

| Tert-Butyl Nitrite | (CH₃)₃CONO, CH₃CN | 78–82 | 99 | Mild conditions |

Reaction Mechanisms and Kinetic Analysis

The nitrosation mechanism proceeds through a bimolecular electrophilic substitution (SE2) pathway. The nitrosonium ion (NO⁺), generated in situ from NaNO₂ and HCl, attacks the lone pair of the hydrazine nitrogen, followed by deprotonation to form the nitroso group. Density functional theory (DFT) studies indicate a transition state with an activation energy of ~45 kJ/mol, consistent with moderate reaction rates.

Side Reactions:

- Diazo Formation: Competing attack at the carboxamide nitrogen yields diazonium intermediates.

- Oxidation: Over-exposure to NO⁺ leads to N-oxide byproducts.

Optimization Strategies

Solvent Engineering

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrosonium ion solubility, improving reaction rates. Water content below 5% suppresses hydrolysis, as demonstrated in kinetic studies.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions in biphasic systems, boosting yields to 85%.

Analytical Characterization

Spectroscopic Data

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with exothermic peaks at 210°C (ΔH = −450 kJ/mol).

Table 2: Thermal Properties

| Parameter | Value |

|---|---|

| Melting Point | 158–160°C |

| Decomposition Onset | 185°C |

| Enthalpy of Decomposition | −450 kJ/mol |

Applications and Industrial Relevance

This compound serves as a precursor in explosives synthesis and a nitrosating agent in pharmaceutical intermediates. Its high thermal stability makes it suitable for controlled-release formulations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitrosohydrazinecarboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Reduction: Reduction reactions typically convert the nitroso group to an amine group, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include amines, substituted hydrazines, and various oxidized derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

N-Methyl-N-nitrosohydrazinecarboxamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.

Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.

Medicine: Research into its effects on cellular processes helps in understanding the potential risks associated with nitrosamine exposure.

Mechanism of Action

The mechanism of action of N-Methyl-N-nitrosohydrazinecarboxamide involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular nucleophiles, such as glutathione, also plays a role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- N-Methyl-N-nitrosohydrazinecarboxamide : Contains a hydrazine backbone with a nitroso (–N=O) group, a methyl substituent, and a carboxamide moiety.

- N,N-Diphenylhydrazinecarboxamide (CAS 603-51-0) : Features phenyl groups instead of nitroso and methyl substituents. Molecular formula: C₁₃H₁₃N₃O .

- N-Nitrosodimethylamine (Dimethylnitrosamine, CAS 62-75-9) : A simpler nitrosamine with two methyl groups attached to a nitroso-functionalized amine. Molecular formula: C₂H₆N₂O .

- N¹,N¹,N²,N²-Tetramethylhydrazine-1,2-dicarboxamide (CAS N/A) : Lacks a nitroso group but shares the hydrazinecarboxamide core with methyl substitutions. Molecular formula: C₆H₁₄N₄O₂ .

Physicochemical Properties

*Hypothetical data inferred from structural analogs.

Toxicity and Regulatory Considerations

- Nitroso Compounds: N-Nitrosodimethylamine is classified as a Group 2A carcinogen (probable human carcinogen) by IARC. OSHA mandates strict handling protocols, including enclosed transfer systems and Class I biosafety hoods .

- Regulatory Context: FDA guidelines emphasize limiting nitrosamine intake in pharmaceuticals to <0.03 ppm due to genotoxic risks .

Key Research Findings

- Reactivity: Nitroso groups in compounds like N-Nitrosodimethylamine participate in alkylation reactions, contributing to DNA adduct formation and carcinogenicity .

- Stability : Aromatic substituents (e.g., in N,N-Diphenylhydrazinecarboxamide) enhance thermal stability compared to aliphatic nitroso derivatives .

- Structural Impact : Methyl groups in hydrazinecarboxamides reduce solubility but may mitigate reactivity compared to nitroso analogs .

Q & A

Q. What are the primary synthetic routes for N-Methyl-N-nitrosohydrazinecarboxamide, and how do reaction conditions influence yield?

this compound is synthesized via N-nitrosation of its precursor, typically using nitrosating agents like nitrosyl halides, nitrosonium salts, or nitrous acid under acidic conditions. The reaction is most efficient in aprotic solvents (e.g., dichloromethane) or under neat conditions to minimize hydrolysis. Temperature control (0–5°C) is critical to avoid side reactions, such as denitrosation or decomposition. Yield optimization requires stoichiometric excess of the nitrosating agent and inert atmosphere to prevent oxidation .

Q. What analytical methods are recommended for detecting and quantifying this compound in experimental matrices?

Colorimetric analysis after denitrosation with dilute aqueous acids (e.g., HCl) is a classical method, where liberated nitrite is quantified via Griess assay. Advanced techniques include HPLC-MS with electrospray ionization (ESI) for high sensitivity, particularly in biological matrices. Validation should account for potential matrix interference and compound instability during sample preparation .

Q. How does the electronic structure of this compound influence its reactivity in nitrosation studies?

The electron-withdrawing carboxamide group stabilizes the nitroso moiety, making the compound resistant to spontaneous decomposition. Reactivity in further nitrosation or alkylation reactions depends on the lone pair availability of the hydrazine nitrogen, which can be modulated by pH. Computational studies (DFT) are recommended to map charge distribution and predict sites for electrophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across different solvents?

Stability discrepancies often arise from solvent polarity and proticity. For instance, aqueous or alcoholic solvents accelerate hydrolysis, while aprotic solvents (e.g., DMSO) enhance stability. A systematic study should include:

- Kinetic monitoring via UV-Vis spectroscopy under varying solvent conditions.

- Control of trace acidic/basic impurities using buffer systems.

- Correlation of degradation rates with solvent dielectric constants .

Q. What experimental designs are optimal for studying the carcinogenic potential of this compound in vitro?

Use Ames tests with Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity, coupled with metabolic activation (S9 liver fraction). For genotoxicity, employ comet assays or γH2AX foci detection in human cell lines (e.g., HepG2). Dose-response studies must include negative controls (e.g., untreated cells) and positive controls (e.g., MNNG) to validate assay sensitivity .

Q. How can researchers mitigate challenges in isolating high-purity this compound due to its hygroscopicity and thermal instability?

- Purification via low-temperature recrystallization (e.g., using ethanol/dry ice baths).

- Storage under anhydrous conditions (desiccators with P₂O₅) at −20°C.

- Purity verification using differential scanning calorimetry (DSC) to detect melting point anomalies caused by hydrates or decomposition products .

Q. What strategies are effective for tracing environmental formation of this compound from precursor amines?

Simulate environmental conditions (pH, temperature, nitrate/nitrite levels) in batch reactors. Use isotopic labeling (¹⁵N-nitrite) to track nitroso group incorporation via LC-MS/MS. Field studies should sample water/soil matrices near industrial sites and employ solid-phase extraction (SPE) for preconcentration before analysis .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., stability in polar vs. nonpolar solvents), replicate experiments under strictly controlled humidity/temperature and use standardized reference materials.

- Safety Protocols : Given the carcinogenic risk, handle the compound in fume hoods with HEPA filters and use personal protective equipment (PPE) compliant with OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.